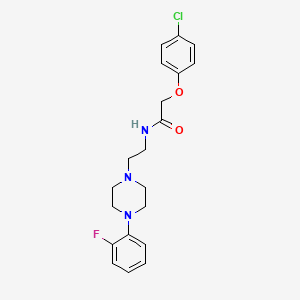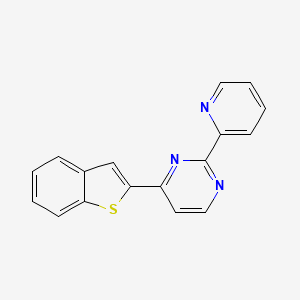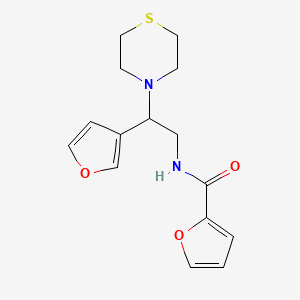
2-(4-chlorophenoxy)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-chlorophenoxy)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C20H23ClFN3O2 and its molecular weight is 391.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Anticancer Applications
A study by Mehta et al. (2019) synthesized derivatives of a similar compound, evaluating their antimicrobial and anticancer activities. Significant antimicrobial activity was noted, comparable to standard drugs like ciprofloxacin and fluconazole, while one compound showed promising anticancer activity, albeit lower than standard drugs 5-fluorouracil and tomudex. The molecular docking study suggested good anticancer potency for specific compounds, underscoring the potential for rational drug designing in cancer therapy (Mehta et al., 2019).
Synthesis and Chemical Structure Characterization
Research by Olszewska et al. (2011) characterized N-derivatives of a closely related compound, 4-chloro-3,5-dimethylphenoxyacetamide, which are potential pesticides, through X-ray powder diffraction. This study provided detailed information on their chemical structures, emphasizing the relevance of these compounds in developing new pesticides (Olszewska, Tarasiuk, & Pikus, 2011).
Piperazine Antihistamines
Arlette (1991) discussed cetirizine, a piperazine antihistamine derived from hydroxyzine, highlighting its efficacy in treating urticaria and allergic rhinitis. This exemplifies the therapeutic applications of piperazine derivatives in allergy treatment (Arlette, 1991).
VEGFR-2 Inhibition and Antiproliferative Activity
A novel series of compounds, including 2-(4-(2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide derivatives, were synthesized and evaluated for anticancer activity by Hassan et al. (2021). Some compounds demonstrated higher cytotoxic activity than staurosporine against breast cancer cell lines and VEGFR-2 inhibitory activity comparable to sorafenib, indicating significant antiproliferative potential (Hassan et al., 2021).
Antibacterial Potentials of Acetamide Derivatives
Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, assessing their antibacterial potentials. The study highlighted moderate inhibitors with enhanced activity against Gram-negative bacterial strains, pointing towards the chemical versatility and application of such derivatives in combating bacterial infections (Iqbal et al., 2017).
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClFN3O2/c21-16-5-7-17(8-6-16)27-15-20(26)23-9-10-24-11-13-25(14-12-24)19-4-2-1-3-18(19)22/h1-8H,9-15H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTCMBNEFIULSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)COC2=CC=C(C=C2)Cl)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-(4-methyl-2-phenylthiazol-5-yl)ethanone](/img/structure/B2451557.png)


![[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone](/img/structure/B2451562.png)

![3,6-dichloro-N-[3-(2-sulfanyl-1H-imidazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2451568.png)

![N-(4-carbamoylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2451570.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2451572.png)


![N-(6-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2451575.png)
![Ethyl 2-({5-[(4-chloroanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate](/img/structure/B2451576.png)

